

Clinical Safety and Pharmacokinetics

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Compound of Interest

Compound Name: Z-321

Cat. No.: B1682362

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A study conducted on healthy male volunteers assessed the safety and pharmacokinetics of **Z-321** in both single and multiple-dose regimens. The findings from this study are crucial for understanding the compound's behavior in humans.^[1]

Pharmacokinetic Profile

The pharmacokinetic parameters of **Z-321** were evaluated at various doses in a fasting state. The results indicate rapid absorption and a relatively short half-life. The presence of food did not cause dramatic changes in its pharmacokinetics, and no drug accumulation was observed in the multiple-dose study.^[1]

Parameter	30 mg Dose (fasting)	60 mg Dose (fasting)	120 mg Dose (fasting)
C _{max} (ng/ml)	63.7 +/- 23.9	102.0 +/- 43.1	543.3 +/- 437.0
t _{max} (hours)	0.9	0.9	0.9
t _{1/2} (hours)	~1.8	~1.8	~1.8

Data presented as
mean +/- SD.^[1]

Safety and Tolerability

Z-321 was generally well-tolerated in healthy volunteers, with no serious adverse events reported. The observed side effects were not severe.^[1]

Single-Dose Study Adverse Events:

- At a 30 mg dose, headache and vomiting were observed in one out of six subjects.[\[1\]](#)

Multiple-Dose Study Adverse Events:

- Slight skin itching was reported in three out of six subjects.[\[1\]](#)
- Eczema was observed in two out of six subjects.[\[1\]](#)
- Headache occurred in two out of six subjects.[\[1\]](#)

An elevation of plasma cholinesterase activity was noted in three of six subjects receiving **Z-321** in the multiple-dose study, which returned to the normal range after dosing completion. This was considered a possible action of **Z-321**, though it requires further verification.[\[1\]](#) Importantly, no abnormal findings were reported in other objective signs and laboratory tests, including blood pressure, heart rate, electrocardiogram, body temperature, hematology, blood chemistry, and urinalysis.[\[1\]](#)

Experimental Protocols

Clinical Pharmacokinetics and Safety Study

Study Design: A preliminary safety evaluation was followed by single and multiple-dose studies. Sixteen subjects were divided into two groups of eight, with six receiving **Z-321** and one or two receiving a placebo in each group.[\[1\]](#)

- **Single-Dose Study:** One group received single doses of 30 mg, 60 mg, and 120 mg of **Z-321** in a fasting state. Another group received a 60 mg dose under both fasted and fed conditions to assess the effect of food on pharmacokinetics.[\[1\]](#)
- **Multiple-Dose Study:** A separate group of eight subjects received 60 mg of **Z-321** or a placebo twice daily for six days, with a final dose on the morning of the seventh day.[\[1\]](#)

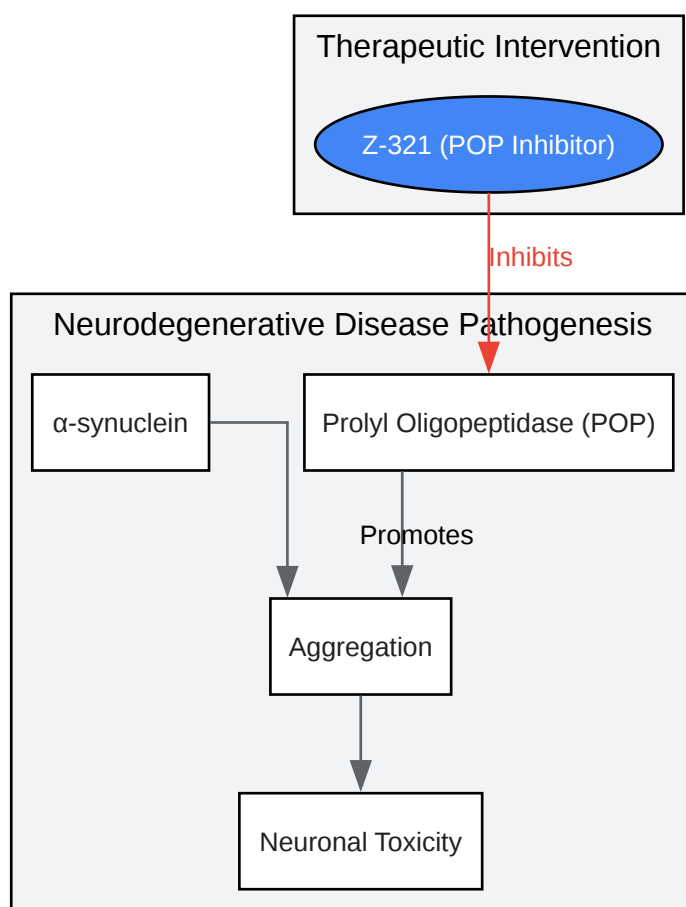
Sample Analysis: Concentrations of **Z-321** and its primary metabolites (R- and S-sulfoxide; RR-, SS-, and RS-indanol; and indanolsulfoxides) in plasma and urine were determined using an HPLC method.[\[1\]](#)

Safety Assessments: Safety was evaluated through the monitoring of adverse events, objective signs (blood pressure, heart rate, body temperature), electrocardiograms, and laboratory findings (hematology, blood chemistry, and urinalysis).[1]

Visualizations

Caption: Workflow of the **Z-321** Phase 1 clinical trial.

Proposed Therapeutic Mechanism of POP Inhibitors



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References

- 1. Pharmacokinetics and safety of Z-321, a novel specific orally active prolyl endopeptidase inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
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